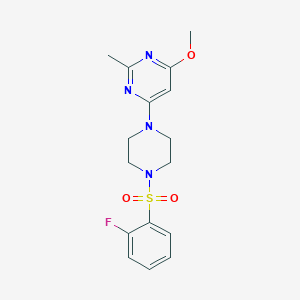

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S/c1-12-18-15(11-16(19-12)24-2)20-7-9-21(10-8-20)25(22,23)14-6-4-3-5-13(14)17/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCOKCMBILCFRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1.

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. The inhibition of ENTs disrupts the normal transport of nucleosides, which can affect various cellular processes.

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. As ENTs are responsible for the transport of nucleosides across the cell membrane, their inhibition can disrupt these processes and have downstream effects on DNA replication, RNA transcription, and other cellular functions that rely on nucleotide synthesis.

Pharmacokinetics

The compound’s ability to inhibit ents suggests it can cross cell membranes and interact with intracellular targets

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport. This can affect nucleotide synthesis and the regulation of adenosine function, potentially impacting various cellular processes. The exact molecular and cellular effects would depend on the specific cell type and the role of ENTs in those cells.

Biochemical Analysis

Biochemical Properties

The compound 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.

Cellular Effects

In cellular models, this compound has been shown to inhibit the uptake of uridine and adenosine, which are transported by ENTs. This inhibition could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound acts as an irreversible and non-competitive inhibitor of ENTs. It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of the transporters for uridine.

Temporal Effects in Laboratory Settings

The inhibitory effect of this compound on ENTs could not be washed out, suggesting that the compound may have long-term effects on cellular function. More studies are needed to understand the stability and degradation of this compound in laboratory settings.

Metabolic Pathways

Given its interaction with ENTs, it may influence nucleotide synthesis and adenosine function.

Transport and Distribution

This compound is likely transported into cells via ENTs. The distribution of the compound within cells and tissues may be influenced by its interactions with these transporters.

Biological Activity

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound that has attracted significant interest due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-fluorophenylsulfonyl group and a pyrimidine ring with methoxy and methyl substituents. This unique structure contributes to its interaction with various biological targets.

The primary mechanism of action for this compound involves its interaction with Equilibrative Nucleoside Transporters (ENTs). By inhibiting these transporters, the compound affects nucleotide synthesis pathways, which can have downstream effects on cellular metabolism and proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperazine moieties have shown moderate to significant efficacy against various cancer cell lines. One study reported an IC50 value of 18 μM for a related compound against human breast cancer cells, highlighting the potential for developing new cancer therapies based on this scaffold .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Such inhibition is crucial in treating conditions like Alzheimer's disease and certain infections . The presence of the sulfonamide group is often linked to enhanced enzyme inhibition properties.

Antibacterial Activity

Research has demonstrated that compounds with similar structures can exhibit antibacterial activity. For example, synthesized piperazine derivatives were evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth . This suggests potential applications in developing new antibiotics.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound can effectively penetrate cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Its interaction with ENTs suggests that it can modulate nucleotide levels within cells, influencing cellular processes such as proliferation and apoptosis.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Anticancer Efficacy : A study showed that a derivative of the compound inhibited PARP1 activity in breast cancer cells, leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX. This indicates its potential as a lead compound for developing PARP inhibitors in oncology .

- Enzyme Inhibition : Research on related compounds demonstrated significant inhibition of AChE, suggesting therapeutic potential in neurodegenerative diseases .

- Antimicrobial Properties : Another study highlighted the antibacterial effects of piperazine derivatives against multiple strains, reinforcing their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity Type | Compound/Derivative | IC50 Value | Target/Mechanism |

|---|---|---|---|

| Anticancer | This compound | 18 µM | Breast cancer cells (PARP inhibition) |

| Enzyme Inhibition | Related piperazine derivatives | Varies | Acetylcholinesterase |

| Antibacterial | Piperazine derivatives | Varies | Various bacterial strains |

Comparison with Similar Compounds

Docking Studies and Binding Interactions

AutoDock4 simulations () suggest that the 2-fluorophenyl group in the target compound facilitates optimal binding in hydrophobic pockets, while the methoxy oxygen may form hydrogen bonds with residues like serine or threonine . In contrast, analogs with bulkier substituents (e.g., tert-butyl) show steric hindrance in flexible receptor models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.